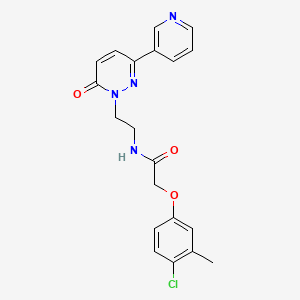
2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chloro and methyl substituted phenoxy group.
- A pyridazinone moiety linked to a pyridine ring.
This structural diversity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its effects on specific molecular targets. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Recent studies have shown that derivatives of pyridazinones, similar to the compound , possess significant anticancer properties. For instance, compounds with similar structures were evaluated for their cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation by disrupting the cell cycle at the G2/M phase .
Anti-inflammatory Effects
Compounds related to this structure have been reported to exhibit anti-inflammatory activity, likely through inhibition of cyclooxygenase (COX) enzymes. COX inhibitors are crucial in managing inflammation and pain. The efficacy of similar pyridazine derivatives in reducing inflammation has been documented, suggesting that our compound may share this property .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.
- Cell Cycle Arrest : The ability to induce cell cycle arrest is critical for anticancer activity, as it prevents cancer cells from proliferating.
- Apoptosis Induction : Activation of apoptotic pathways contributes to the elimination of malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
科学的研究の応用
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing pyridine and acetamide functionalities have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial cell walls or metabolic pathways.
Anti-inflammatory Potential
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico evaluations have indicated that modifications to the compound can enhance its inhibitory potency, making it a candidate for further optimization in anti-inflammatory drug development .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of acetamide derivatives for their antimicrobial efficacy using agar diffusion methods. The results demonstrated that some derivatives exhibited significant inhibition zones against common pathogens, indicating their potential use as antibiotics .
Case Study 2: Molecular Docking Studies
In another investigation, molecular docking simulations were conducted to assess the binding affinity of the compound to various biological targets. The results suggested that structural modifications could enhance its interaction with 5-LOX, thereby increasing its anti-inflammatory potential .
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-14-11-16(4-5-17(14)21)28-13-19(26)23-9-10-25-20(27)7-6-18(24-25)15-3-2-8-22-12-15/h2-8,11-12H,9-10,13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZFQNLTKXFFOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













